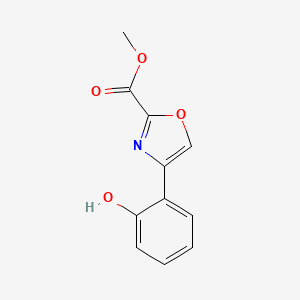

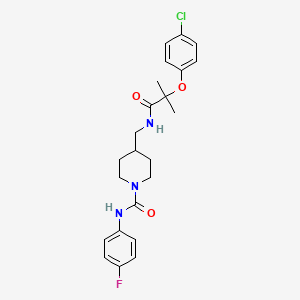

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” is a derivative of N-(thiazol-4-ylmethyl) benzenesulfonamide . It has been studied for its fungicidal activities, particularly against Fusarium oxysporum, Sclerotinia sclerotiorum, and Botrytis cinerea . This compound has shown promising bioactivities, with an EC50 value of 20.8 mg/L (52.3 μM), 24.6 mg/L (61.8 μM), and 9.5 mg/L (23.9 μM) against C. lunata, B. cinerea, and S. sclerotiorum, respectively . This suggests that it has equivalent or superior fungicidal activity to commercial products like hymexazol .

Synthesis Analysis

The compound was synthesized and characterized using 1H NMR, 13C NMR, and HRMS . Unfortunately, the specific synthesis process for “3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” was not detailed in the search results.

Molecular Structure Analysis

The thiazole ring, a nitrogen heterocycle with a flexible substitutive site, is a key component of this compound . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

One significant area of research involving benzenesulfonamide derivatives is their role as inhibitors of carbonic anhydrase, an enzyme critical for various physiological processes. SLC-0111, a novel inhibitor of carbonic anhydrase IX, has been studied for its safety and efficacy in patients with advanced solid tumors. This research underscores the therapeutic potential of benzenesulfonamide derivatives in cancer treatment by modulating enzyme activity to control tumor growth and metastasis (McDonald et al., 2020).

Antimycotic Applications

Benzenesulfonamide compounds have also been explored for their antimycotic properties. For example, sertaconazole, a derivative, has been examined for its efficacy and safety in treating cutaneous mycoses and Pityriasis versicolor, demonstrating excellent antifungal activity and safety profile. This highlights the potential of such compounds in developing topical treatments for fungal infections (Nasarre et al., 1992).

Diuretic Effects

Research on mefruside, another derivative, has revealed its diuretic effects in humans. This study provides insights into the mechanisms of action of benzenesulfonamide derivatives, including natriuresis, chloruresis, and the potential for modulating renal concentrating and diluting mechanisms. Such findings are crucial for developing new diuretic agents with specific pharmacological profiles (Wilson & Kirkendall, 1970).

Allergic Contact Dermatitis

The study of allergic reactions to benzydamine hydrochloride, a related compound, offers insights into the dermatological safety of using benzenesulfonamide derivatives. Understanding the allergenic potential of such compounds is essential for ensuring the safety of their use in topical applications and minimizing adverse dermatological effects (Bruynzeel, 1986).

Orientations Futures

Propriétés

IUPAC Name |

3,4-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S2/c17-14-7-6-13(8-15(14)18)24(21,22)19-9-12-10-23-16(20-12)11-4-2-1-3-5-11/h1-8,10,19H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAUJEFOCXSJLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)

![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)

![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)

![ethyl N-[2-cyano-3-(3-pyridinylamino)acryloyl]carbamate](/img/structure/B2691179.png)

![6-methyl-3-phenyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691180.png)